molecular formula C18H12N2O3 B3396182 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one CAS No. 1008350-85-3

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one

Cat. No.: B3396182
CAS No.: 1008350-85-3
M. Wt: 304.3 g/mol
InChI Key: GOKVUYPQTLDMCZ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one is a synthetic chalcone derivative designed for advanced research applications. This compound features a conjugated molecular architecture, integrating an electron-donating benzo[1,3]dioxole ring system with an electron-accepting quinoxaline heterocycle via a prop-2-en-1-one bridge. This donor-π-acceptor (D-π-A) structure is of significant interest in the development of organic electronic materials, as it can facilitate intramolecular charge transfer and exhibit promising optical properties . The constituent moieties of this compound are associated with diverse biological activities. The 1,3-benzodioxole scaffold is a key pharmacophore in various bioactive molecules and has been investigated in the development of novel auxin receptor agonists for plant growth regulation . The quinoxaline core is a privileged structure in medicinal chemistry, known for its wide range of pharmacological properties, including antimicrobial and anticancer activities . Consequently, this hybrid molecule presents a compelling scaffold for pharmaceutical research and the discovery of new bioactive agents. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable institutional and regulatory guidelines.

Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-quinoxalin-5-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c21-15(13-5-7-16-17(10-13)23-11-22-16)6-4-12-2-1-3-14-18(12)20-9-8-19-14/h1-10H,11H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKVUYPQTLDMCZ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=C4C(=CC=C3)N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=C4C(=CC=C3)N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one typically involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with quinoxalin-5-ylacetic acid under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Recent studies have highlighted the potential of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways such as the PI3K/Akt pathway .
  • Antimicrobial Activity
    • The compound has demonstrated promising antimicrobial effects against a range of bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .
  • Anti-inflammatory Effects
    • Research indicates that this compound possesses anti-inflammatory properties, potentially making it useful in treating inflammatory diseases. The mechanism involves downregulating pro-inflammatory cytokines and modulating immune responses .

Case Study 1: Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the anticancer activity of several quinoxaline derivatives, including this compound. The compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. Mechanistic studies suggested that the compound triggered apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

A comparative study on antimicrobial agents highlighted this compound's effectiveness against resistant strains of bacteria. The compound showed superior activity compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against resistant bacteria
Anti-inflammatoryModulates cytokine production

Mechanism of Action

The mechanism of action of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

Chalcone derivatives with the benzo[d][1,3]dioxol-5-yl group exhibit diverse properties depending on the substituent at position 3. Key structural analogs and their features are summarized below:

Substituent at Position 3 Synthesis Yield Melting Point (°C) Key Spectral Data (1H NMR, δ ppm) Supramolecular Interactions
2-Aminophenyl () 76% Not reported N/A N–H⋯O hydrogen bonds
[2,2′-Bithiophen]-5-yl () Not reported Not reported UV-Vis λmax = 380 nm π-π stacking, C–H⋯O interactions
2,6-Dimethoxyphenyl () 95% 138.6–140.4 8.08 (d, J=16.0 Hz), 7.96 (d, J=16.0 Hz) Weak C–H⋯O interactions
4-Fluorophenyl () 85% Not reported 7.75 (d, J=15.7 Hz) Not reported
4-Chlorophenyl () 16.27% 125.5–127.1 7.82 (d, J=15.5 Hz) Halogen⋯π interactions
3-Bromophenyl () 89% Not reported Not reported Bromine-mediated packing

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy () and amino () substituents improve synthesis yields (95% and 76%, respectively), likely due to enhanced resonance stabilization. In contrast, electron-withdrawing groups like chloro () result in lower yields (16.27%), possibly due to steric or electronic hindrance .
  • Melting Points : Higher melting points (e.g., 138–140°C for 2,6-dimethoxyphenyl in ) correlate with stronger intermolecular interactions, such as hydrogen bonding or π-stacking .
  • Spectroscopic Trends : The α,β-unsaturated protons in 1H NMR resonate between δ 7.75–8.08 ppm, with coupling constants (J=15.5–16.0 Hz) confirming the trans (E)-configuration .

Supramolecular and Crystallographic Features

  • Hydrogen Bonding: The 2-aminophenyl derivative () forms N–H⋯O hydrogen bonds, creating chains along the crystallographic axis .
  • π-π Interactions : The [2,2′-bithiophen]-5-yl analog () exhibits extended π-conjugation, leading to face-to-face π-stacking and enhanced UV-Vis absorption .
  • Halogen Interactions : Chloro and bromo substituents () participate in halogen⋯π or Br⋯Br interactions, stabilizing crystal lattices .

Biological Activity

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one, with CAS Number 1008350-85-3 and molecular formula C18H12N2O3C_{18}H_{12}N_2O_3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

PropertyValue
Molecular FormulaC18H12N2O3C_{18}H_{12}N_2O_3
Molecular Weight304.3 g/mol
CAS Number1008350-85-3

Anticonvulsant Activity

Research has shown that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticonvulsant properties. In a study evaluating various derivatives, it was found that certain compounds demonstrated promising anticonvulsant activity in the maximal electroshock (MES) model. Specifically, one derivative showed an effective dose (ED50) of 4.3 mg/kg and a therapeutic index (TD50/ED50) of 37.4, indicating a high protective index compared to reference drugs .

Anticancer Potential

The anticancer efficacy of benzodioxole derivatives has also been investigated. A study highlighted the ability of these compounds to significantly reduce blood glucose levels in mice, suggesting potential applications in diabetes management and cancer treatment due to their cytotoxic effects on cancer cells while maintaining safety for normal cells .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Alpha-Amylase Inhibition : Inhibitory activities against alpha-amylase were noted, with some derivatives showing IC50 values in the range of 2.57 to 4.28 µg/mL, indicating strong potential for managing conditions related to carbohydrate metabolism .
  • Acetylcholinesterase Inhibition : Compounds derived from this structure have also been screened for acetylcholinesterase (AChE) inhibitory activity, which is crucial for neuroprotective applications .

Neuroprotective Effects

The neuroprotective properties of benzodioxole derivatives have been emphasized in recent studies. Certain compounds have shown significant antioxidant activity and potential neuroprotective effects in irradiated mice models, indicating their applicability in treating neurodegenerative diseases .

Study on Anticonvulsant Activity

In a controlled study, a specific derivative of this compound was tested in mice using the MES model. The results demonstrated that the compound provided substantial protection against induced seizures at doses as low as 4.3 mg/kg, showcasing its potential as a therapeutic agent for epilepsy .

Study on Anticancer Efficacy

Another significant study assessed the anticancer properties of benzodioxole derivatives. The results indicated that these compounds could effectively reduce glucose levels in diabetic mice while exhibiting cytotoxicity against cancer cells without harming normal cells. This dual action underscores their potential as therapeutic agents .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , where a benzodioxole-derived ketone reacts with a quinoxaline aldehyde under basic conditions. Key steps include:

  • Solvent selection : Ethanol or DMF/ethanol mixtures are used to balance reactivity and solubility .
  • Catalysis : NaOH (40%) or other bases facilitate enolate formation and aldol addition .
  • Stereochemical control : The (E)-isomer is favored due to thermodynamic stability, confirmed by NMR coupling constants (J = 15–16 Hz for trans-vinylic protons) .

Advanced: How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

Optimization strategies include:

  • Design of Experiments (DOE) : Screening parameters like solvent polarity (e.g., ethanol vs. DMF), temperature (25–80°C), and base concentration to maximize enolate formation .
  • Catalyst modulation : Transition metal catalysts (e.g., Pd for cross-coupling) or organocatalysts may enhance selectivity .
  • In situ monitoring : Techniques like TLC or HPLC track intermediate formation, enabling timely adjustments .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., vinylic protons at δ 6.8–7.5 ppm) and absence of rotamers .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H···O bonds) with R factors < 0.05 .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 346.0954 for [M+H]⁺) .

Advanced: How can computational modeling predict biological interactions of this compound?

  • Molecular docking : Targets quinoxaline’s π-π stacking with kinase active sites (e.g., EGFR) and benzodioxole’s hydrogen bonding .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer .
  • Molecular dynamics (MD) : Simulates binding stability in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .

Basic: What structural features govern its potential biological activity?

  • Benzodioxole moiety : Enhances lipophilicity (log P ~2.5) and membrane permeability .
  • Quinoxaline core : Acts as a hydrogen bond acceptor with DNA topoisomerases or kinases .
  • α,β-unsaturated ketone : Serves as a Michael acceptor for covalent binding to cysteine residues .

Advanced: How can contradictory biological activity data across studies be resolved?

  • Variable control : Standardize assays (e.g., cell lines, incubation times) to minimize batch effects .
  • Metabolic profiling : Identify active metabolites (e.g., hydroxylated derivatives) via LC-MS .
  • Reproducibility checks : Cross-validate results in ≥3 independent labs using identical protocols .

Basic: What methods ensure purity and identity during synthesis?

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .
  • Melting point analysis : Sharp melting points (±2°C) indicate crystallinity and purity .
  • Elemental analysis : Matches calculated C, H, N values within 0.3% error .

Advanced: How do crystal packing interactions influence physicochemical stability?

  • Intermolecular forces : C–H···O and π-π interactions (3.5–4.0 Å spacing) stabilize the lattice, reducing hygroscopicity .
  • Thermogravimetric analysis (TGA) : Decomposition above 200°C correlates with strong van der Waals packing .
  • Polymorph screening : Solvent evaporation vs. cooling crystallization identifies the most stable form .

Basic: What safety protocols are essential for handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .

Advanced: How can kinetic studies elucidate reaction mechanisms in its synthesis?

  • Stopped-flow spectroscopy : Measures enolate formation rates (k₁ ~10⁻³ s⁻¹) under varying pH .
  • Isotopic labeling : ¹⁸O-tracing in ketones identifies nucleophilic attack pathways .
  • Eyring plots : Determine activation parameters (Δ‡H = 50–60 kJ/mol) to distinguish stepwise vs. concerted mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.